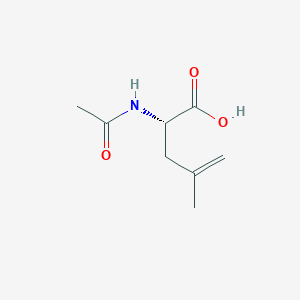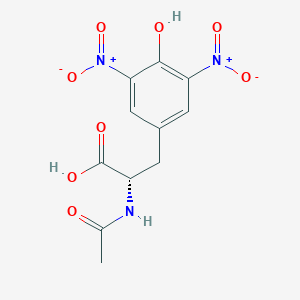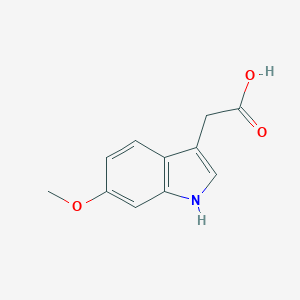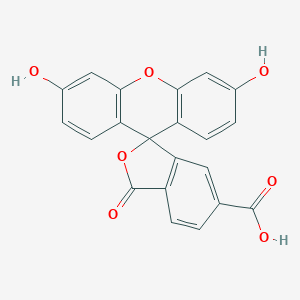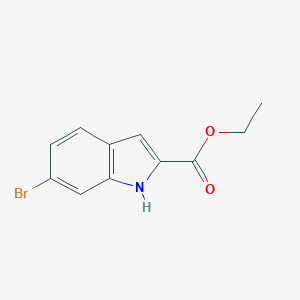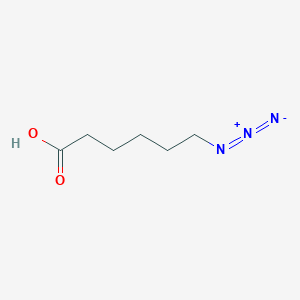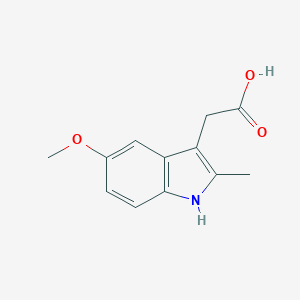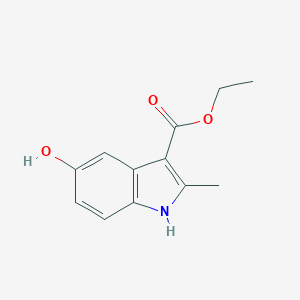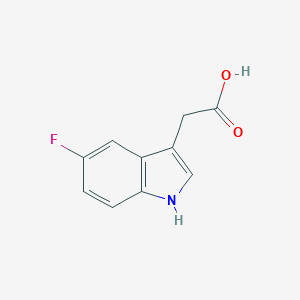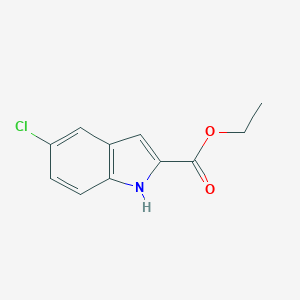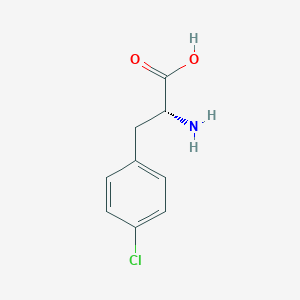
4-氯-D-苯丙氨酸
描述
4-Chloro-DL-phenylalanine, also known as Fenclonine, PCPA, or CP-10188, is a selective and irreversible inhibitor of tryptophan hydroxylase, a rate-limiting enzyme in the biosynthesis of serotonin . It acts pharmacologically to deplete endogenous levels of serotonin . It is also an inhibitor of 5-hydroxytrytamine (5-HT) synthesis and can reduce the expression of tryptophan hydroxylase 1 (TPH1), matrix metalloproteinase (MMP), and pro-inflammatory factors .
Synthesis Analysis
4-Chloro-D-phenylalanine is applied in the synthesis and placental binding potencies of photosensitive analogues of luteinizing hormone-releasing hormone (LHRH) with agonistic and antagonistic structures .Molecular Structure Analysis
The empirical formula of 4-Chloro-D-phenylalanine is C9H10ClNO2 . The molecular weight is 199.63 .Chemical Reactions Analysis
4-Chloro-DL-phenylalanine (PCPA) depletes the serotonin levels in the brain by its inhibitory effect on tryptophan hydroxylase (TPH) .Physical and Chemical Properties Analysis
4-Chloro-D-phenylalanine is a solid substance . It has a linear formula of ClC6H4CH2CH(NH2)CO2H .科学研究应用
色氨酸羟化酶抑制剂
4-氯-D-苯丙氨酸被用作色氨酸羟化酶1(TPH1)的抑制剂,TPH1是参与血清素合成的酶。 这种应用在研究模型中很重要,用于研究失眠和其他与血清素水平相关的疾病 .
血清素耗竭研究
该化合物会耗竭大脑中的血清素水平,这对研究血清素缺乏的影响以及探索相关疾病的治疗方法很有用 .
肺血管重塑
研究表明,4-氯-D-苯丙氨酸对单克隆曲霉毒素诱导的肺血管重塑具有保护作用,肺血管重塑是某些肺部疾病中涉及的过程 .
肺部炎症研究
它在肺部炎症研究中也显示出潜力,它具有保护作用,这对于了解和治疗炎症性肺部疾病至关重要 .
肽合成
4-氯-D-苯丙氨酸是某些合成肽合成的组分,例如SB-75/塞曲瑞林,一种促性腺激素释放激素(GnRH)拮抗剂,以及VIP受体拮抗剂 .
神经学研究
由于它对血清素水平的影响,该化合物在神经学研究中用于研究各种脑功能和疾病 .
发育生物学
微生物学
作用机制
Target of Action
The primary target of 4-Chloro-D-phenylalanine (also known as D-PCP or D-PCPA) is Tryptophan Hydroxylase 1 (TPH1) . TPH1 is an enzyme involved in the synthesis of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes .
Mode of Action
4-Chloro-D-phenylalanine acts as an inhibitor of TPH1 . By inhibiting this enzyme, it reduces the synthesis of serotonin, leading to a decrease in serotonin levels .
Biochemical Pathways
The inhibition of TPH1 by 4-Chloro-D-phenylalanine affects the serotonin synthesis pathway . This pathway is responsible for the production of serotonin from the amino acid tryptophan. When TPH1 is inhibited, the conversion of tryptophan to 5-hydroxytryptamine (5-HT, also known as serotonin) is reduced, leading to decreased levels of serotonin .
Result of Action
The primary result of 4-Chloro-D-phenylalanine’s action is a reduction in serotonin levels . This can have various effects depending on the context. For example, it has been used to improve inflammation of lung tissue and remodeling of the pulmonary artery . It can also reduce the expression of matrix metalloproteinase (MMP) and pro-inflammatory factors .
安全和危害
生化分析
Biochemical Properties
4-Chloro-D-phenylalanine interacts with several enzymes and proteins. It is known to inhibit tryptophan hydroxylase, thereby reducing the synthesis of serotonin . This interaction involves the binding of 4-Chloro-D-phenylalanine to the active site of the enzyme, preventing it from catalyzing the conversion of tryptophan to serotonin .
Cellular Effects
The effects of 4-Chloro-D-phenylalanine on cells are primarily related to its impact on serotonin synthesis. By inhibiting tryptophan hydroxylase, 4-Chloro-D-phenylalanine can reduce the levels of serotonin, a neurotransmitter that plays a crucial role in numerous cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, 4-Chloro-D-phenylalanine exerts its effects by binding to tryptophan hydroxylase, inhibiting its activity and thus reducing the synthesis of serotonin . This binding interaction can lead to changes in gene expression related to serotonin-dependent signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-D-phenylalanine can change over time. For instance, prolonged exposure to 4-Chloro-D-phenylalanine can lead to sustained reductions in serotonin levels
Dosage Effects in Animal Models
The effects of 4-Chloro-D-phenylalanine in animal models can vary with dosage. For instance, in a study on rats, it was found that 4-Chloro-D-phenylalanine could protect against pulmonary vascular remodeling and lung inflammation
Metabolic Pathways
4-Chloro-D-phenylalanine is involved in the metabolic pathway of serotonin synthesis, where it acts as an inhibitor of the enzyme tryptophan hydroxylase
属性
IUPAC Name |
(2R)-2-amino-3-(4-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGWMJHCCYYCSF-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14091-08-8 | |
| Record name | Fenclonine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014091088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-D-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENCLONINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSS1JQ7MES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Chloro-D-phenylalanine significant in organic chemistry?
A1: 4-Chloro-D-phenylalanine is a significant compound due to its role as a building block in synthesizing peptides with biological activity. For instance, it is a key component of the luteinizing hormone-releasing hormone (LH-RH) antagonist, SB-75 (Cetrorelix) []. This antagonist incorporates 4-Chloro-D-phenylalanine into its structure ([Ac-D-Nal(2)1, D-Phe(4 CI)2, D-Pal(3)3, D-Cit6, D-Ala10]LH-RH, where Ac-D-Nal(2) = N-acetyl-3-(2-naphthyl)-D-alanine, D-Phe(4CI) = 4-chloro-D-phenylalanine, D-Pal(3) = 3-(3-pyridyl)-D-alanine, and D-Cit = D-Citrulline).
Q2: How is 4-Chloro-D-phenylalanine incorporated into peptide synthesis, and what makes this process noteworthy?
A2: A team of chemists at Indiana University-Purdue University, Indianapolis, developed a groundbreaking method for synthesizing α-amino acids, including 4-chloro-D-phenylalanine, using phase-transfer catalysis []. This method is particularly notable because it operates efficiently at room temperature, utilizes cost-effective reagents, and has shown potential for industrial scale-up, representing a significant advancement in α-amino acid production.
Q3: Beyond its role in peptide synthesis, are there other areas of research where 4-Chloro-D-phenylalanine demonstrates potential?
A3: Research suggests that 4-Chloro-D-phenylalanine, as a component of the LH-RH antagonist SB-75, exhibits potential in cancer research []. Studies using a mouse model with human epithelial ovarian cancer xenografts demonstrated that SB-75 significantly inhibited tumor growth. This effect is potentially linked to SB-75's ability to suppress the pituitary-gonadal axis and directly influence tumor cells. These findings highlight 4-Chloro-D-phenylalanine's potential role in developing new hormonal therapies for treating epithelial ovarian carcinoma.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


